molecular formula C6H14ClNO2 B1653980 4-(Ethylamino)butanoic acid hydrochloride CAS No. 208402-95-3

4-(Ethylamino)butanoic acid hydrochloride

Cat. No. B1653980
CAS RN: 208402-95-3
M. Wt: 167.63
InChI Key: MUHFUQTUPPZXBK-UHFFFAOYSA-N
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Description

4-(Ethylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 208402-95-3 . It has a molecular weight of 167.64 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H13NO2.ClH/c1-2-7-5-3-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

The compound is a powder . The salt data is Cl .

Scientific Research Applications

Synthesis and Compound Development

  • Synthesis of Novel Compounds: Research has shown that derivatives of 4-(Ethylamino)butanoic acid hydrochloride can be used to synthesize novel compounds. For instance, the study by Nazir et al. (2018) focused on synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which demonstrated potent inhibitory potential against the urease enzyme, suggesting therapeutic applications in drug design (Nazir et al., 2018).

Biochemical and Pharmacological Research

  • Exploration of Antinociceptive and Anti-inflammatory Properties: A study by Gulcan et al. (2003) synthesized derivatives of 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid and explored their antinociceptive and anti-inflammatory properties. The research found that certain compounds exhibited significant activities in these areas, suggesting potential for pharmacological applications (Gulcan et al., 2003).

Chemical Analysis and Properties

  • Investigation of Physico-chemical Properties: Tengler et al. (2013) focused on synthesizing new (arylcarbonyloxy)aminopropanol derivatives and determining their physico-chemical properties. Such research is crucial for understanding the fundamental properties of these derivatives, which can have implications in material science and chemical engineering (Tengler et al., 2013).

Applications in Nanotechnology

  • Development of Nanocatalysts: The research by Mohammadi and Shaterian (2018) demonstrated the use of 4-(sulfoamino)butanoic acid in the development of a superparamagnetic nanocatalyst. This novel catalyst was used for the efficient synthesis of complex organic compounds, highlighting its potential in green chemistry and nanotechnology applications (Mohammadi & Shaterian, 2018).

Miscellaneous Applications

  • Use in Enzymatic Reactions: A study by Jung et al. (2012) explored the use of a yeast reductase to convert ethyl 4-chloro-3-oxo butanoate into a chiral alcohol, demonstrating the potential of using derivatives of this compound in enzymatic processes for pharmaceutical production (Jung et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(ethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-7-5-3-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFUQTUPPZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90781275
Record name 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208402-95-3
Record name 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethylamino)butanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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